9-Ethyl-3H-purine-2,6-dione is a purine derivative with significant relevance in various scientific fields. It is classified under the broader category of purines, which are nitrogen-containing compounds that play critical roles in biochemistry, particularly in nucleic acids and energy metabolism. This compound is associated with various biological activities and has potential applications in pharmacology and medicinal chemistry.
The compound can be synthesized through several methods involving purine derivatives as precursors. Its structure and properties have been documented in various chemical databases and literature, including its synthesis routes and biological activities.
9-Ethyl-3H-purine-2,6-dione is classified as a purine and specifically falls under the category of nucleobase analogs. It is structurally related to caffeine and theobromine, both of which are important stimulants derived from xanthine.
The synthesis of 9-ethyl-3H-purine-2,6-dione can be achieved through several methods:
The synthesis typically involves:
The molecular formula for 9-ethyl-3H-purine-2,6-dione is , with a molecular weight of approximately 180.164 g/mol. The structure features a purine ring system with an ethyl group at the 9-position and carbonyl groups at the 2 and 6 positions.
9-Ethyl-3H-purine-2,6-dione participates in various chemical reactions:
These reactions typically require careful control of conditions to ensure selectivity and yield of desired products.
The mechanism of action for 9-ethyl-3H-purine-2,6-dione is primarily linked to its interaction with biological targets such as enzymes involved in nucleotide metabolism. It may act as an inhibitor or modulator due to its structural similarity to naturally occurring nucleobases.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry have been used to characterize this compound's structure and confirm its purity during synthesis .
9-Ethyl-3H-purine-2,6-dione has several scientific uses:
The synthesis of 9-ethyl-3H-purine-2,6-dione (CAS#: 37962-92-8, C~7~H~8~N~4~O~2~) primarily leverages classical purine cyclization approaches, with the Traube method serving as the foundational strategy. This multistep process initiates with the condensation of 4,5-diaminouracil derivatives with ethyl isocyanate or ethyl cyanate in polar aprotic solvents, facilitating pyrimidine ring formation. Subsequent cyclodehydration under acidic conditions (e.g., polyphosphoric acid or acetic anhydride) achieves ring closure to generate the purine-2,6-dione core. Historically documented routes employ 5-amino-1-ethylimidazole-4-carboxamide as a precursor, reacting it with urea or phosgene at elevated temperatures (160–200°C) to construct the pyrimidine ring fused to the imidazole system [1] [9].
Alternative cyclization pathways involve in situ generation of 6-aminouracil intermediates followed by regioselective N-alkylation. For instance, silylation of 6-aminouracil (18) using hexamethyldisilazane (HMDS) enhances nucleophilicity, enabling efficient N9-alkylation with ethyl bromide prior to thermal cyclization. This method minimizes N3-alkylation byproducts, achieving yields exceeding 65% in optimized conditions [2]. Microwave-assisted cyclization has emerged as a key advancement, reducing reaction times from 24–40 hours to under 2 hours while improving purity profiles (>95% by HPLC) [3].
Table 1: Classical Cyclization Methods for 9-Ethyl-3H-Purine-2,6-Dione
Precursor | Cyclizing Agent | Conditions | Yield (%) | Reference |
---|---|---|---|---|
4,5-Diamino-1-ethyluracil | Ethyl cyanate | DMF, 120°C, 8 h | 58 | [9] |
5-Amino-1-ethylimidazole-4-carboxamide | Urea | 180°C, 15 h | 42 | [1] |
Silylated 6-aminouracil | Ethyl bromide | Toluene, 80°C, MW, 90 min | 76 | [3] |
Regioselectivity in N-alkylation presents a significant synthetic challenge due to the competitive reactivity of N3, N7, and N9 positions in the purine-2,6-dione scaffold. The N9-ethyl derivative is preferentially formed using ethyl bromide or ethyl iodide in dimethylformamide (DMF) with inorganic bases (K~2~CO~3~ or Cs~2~CO~3~) at 0–25°C, exploiting kinetic control and steric factors. Under these conditions, N9-alkylation dominates with a typical N9:N7 ratio of 4:1, as confirmed by HMBC NMR analysis showing characteristic correlations between H-8 and C-5 in N9-isomers [3] [5].
High-temperature alkylation (>80°C) favors thermodynamically stable N7-isomers, necessitating precise thermal control for industrial reproducibility. Solvent engineering further enhances selectivity: switching from DMF to tetrahydrofuran (THF) increases N9-alkylation to >90% due to reduced ion pairing. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic water-dichloromethane systems enables efficient alkylation at 25°C with 85% isolated yield of the N9-ethyl product [3]. Post-reaction separation leverages differential solubility, where N9-isomers crystallize preferentially from ethanol-water mixtures, while N7-counterparts remain in the mother liquor [5].
Industrial synthesis of 9-ethyl-3H-purine-2,6-dione emphasizes cost efficiency, reproducibility, and minimal environmental impact. Continuous flow reactors have replaced batch processes for key steps like Traube cyclization, enabling precise temperature control (±2°C) and residence times. Process intensification via microwave-assisted alkylation in flow systems achieves throughputs of >50 kg/day with >98% purity, reducing solvent consumption by 60% compared to batch methods [3].
Solvent recovery and waste minimization are achieved through:
Economic modeling confirms viability at 10-ton scale, with raw material costs dominated by 6-aminouracil (45%) and ethylation reagents (30%). Environmental metrics include E-factor (kg waste/kg product) improvements from 32 to 12 through solvent recycling and catalytic steps [3].
The 9-ethylpurine-2,6-dione scaffold serves as a versatile precursor for complex polycyclic architectures with enhanced bioactivity. Fusion strategies exploit reactivity at C2, C8, and N3 to construct five-, six-, or seven-membered rings classified into structural groups (A–B) based on ring-junction atoms [2]:
Table 2: Fused Systems Derived from 9-Ethylpurine-2,6-Dione
Fused System | Key Reagents | Biological Target | Affinity |
---|---|---|---|
Imidazo[1,2-a]purin-9-ones | 2-Aminoethanol, PPA | PDE4 | μM range IC~50~ |
Triazolo[1,5-a]purin-9-ones | Orthoesters, DEAD | Adenosine A~1~ receptor | nM K~i~ |
Oxazolo[3,2-a]purin-9-ones | Propargyl bromide, EDC, PPSE | Adenosine A~1~/A~2A~ receptors | 26-fold A~1~ selectivity |
Bridging strategies maintain the purine’s three-coordinate neutral nitrogen character, crucial for receptor recognition. Computational modeling confirms that fused rings at N9 enhance steric complementarity with adenosine receptor subpockets, explaining nanomolar affinities in triazolopurinones [2] [9].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2